molecular formula C15H15N3O3 B2592318 3-methyl-5-(1,2,3,4-tetrahydroisoquinoline-2-carbonyl)pyrimidine-2,4(1H,3H)-dione CAS No. 1396880-79-7

3-methyl-5-(1,2,3,4-tetrahydroisoquinoline-2-carbonyl)pyrimidine-2,4(1H,3H)-dione

Cat. No.: B2592318
CAS No.: 1396880-79-7
M. Wt: 285.303
InChI Key: QNEPPNAAVWJBEH-UHFFFAOYSA-N
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Description

3-methyl-5-(1,2,3,4-tetrahydroisoquinoline-2-carbonyl)pyrimidine-2,4(1H,3H)-dione is a complex organic compound that belongs to the class of pyrimidine derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-methyl-5-(1,2,3,4-tetrahydroisoquinoline-2-carbonyl)pyrimidine-2,4(1H,3H)-dione typically involves multi-step organic reactions. One possible route could involve the condensation of a pyrimidine derivative with a tetrahydroisoquinoline derivative under controlled conditions. The reaction may require catalysts such as acids or bases and specific solvents to achieve the desired product.

Industrial Production Methods

Industrial production of such compounds often involves optimizing the synthetic route for scalability. This includes selecting cost-effective reagents, optimizing reaction conditions to maximize yield, and ensuring the process is environmentally friendly. Techniques such as continuous flow chemistry might be employed to enhance efficiency.

Chemical Reactions Analysis

Types of Reactions

3-methyl-5-(1,2,3,4-tetrahydroisoquinoline-2-carbonyl)pyrimidine-2,4(1H,3H)-dione can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen-containing functional groups or add hydrogen atoms.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

    Oxidation: Common reagents include potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: Common reagents include lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: Common reagents include halogens (e.g., chlorine, bromine) or nucleophiles (e.g., amines, alcohols).

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a ketone or carboxylic acid derivative, while reduction might yield an alcohol or amine derivative.

Scientific Research Applications

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential biological activities, such as enzyme inhibition or receptor binding.

    Medicine: Investigated for its potential therapeutic effects, such as anti-cancer or anti-inflammatory properties.

    Industry: Used in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 3-methyl-5-(1,2,3,4-tetrahydroisoquinoline-2-carbonyl)pyrimidine-2,4(1H,3H)-dione involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular processes and pathways.

Comparison with Similar Compounds

Similar Compounds

    3-methyl-5-(1,2,3,4-tetrahydroisoquinoline-2-carbonyl)pyrimidine-2,4(1H,3H)-dione: shares structural similarities with other pyrimidine derivatives and tetrahydroisoquinoline derivatives.

    Pyrimidine derivatives: Known for their roles in DNA and RNA synthesis, as well as their therapeutic applications.

    Tetrahydroisoquinoline derivatives: Known for their diverse biological activities, including neuroprotective and anti-cancer properties.

Uniqueness

The uniqueness of this compound lies in its specific combination of functional groups and structural features, which may confer unique biological activities and chemical reactivity compared to other similar compounds.

Properties

IUPAC Name

5-(3,4-dihydro-1H-isoquinoline-2-carbonyl)-3-methyl-1H-pyrimidine-2,4-dione
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15N3O3/c1-17-13(19)12(8-16-15(17)21)14(20)18-7-6-10-4-2-3-5-11(10)9-18/h2-5,8H,6-7,9H2,1H3,(H,16,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QNEPPNAAVWJBEH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=O)C(=CNC1=O)C(=O)N2CCC3=CC=CC=C3C2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15N3O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

285.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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